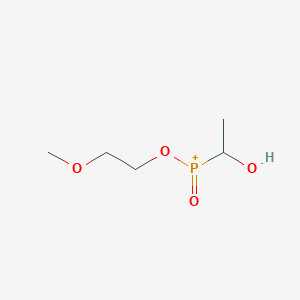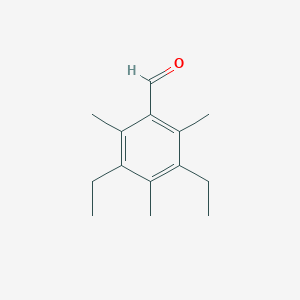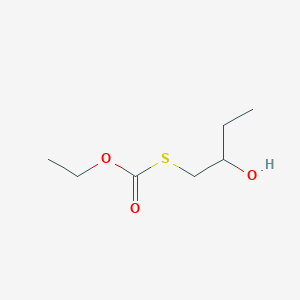![molecular formula C16H15NO4 B14395346 Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester CAS No. 90074-93-4](/img/structure/B14395346.png)
Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester is an organic compound with the molecular formula C16H15NO4. This compound is a derivative of acetic acid and contains both an ester and an amide functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester typically involves the esterification of [2-(aminocarbonyl)phenoxy]acetic acid with benzyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Esterification: The compound can be synthesized through esterification reactions.
Hydrolysis: It can undergo hydrolysis to yield [2-(aminocarbonyl)phenoxy]acetic acid and benzyl alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Esterification: Benzyl alcohol, sulfuric acid, heat.
Hydrolysis: Water, acid or base catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: [2-(aminocarbonyl)phenoxy]acetic acid and benzyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active [2-(aminocarbonyl)phenoxy]acetic acid, which can interact with biological molecules such as enzymes and receptors. The amide group may also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, phenylmethyl ester: Similar ester structure but lacks the amide group.
Acetic acid, 2-phenylethyl ester: Contains a phenylethyl group instead of the [2-(aminocarbonyl)phenoxy] group.
Phenoxyacetic acid: Contains a phenoxy group but lacks the ester and amide functionalities.
Uniqueness
Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester is unique due to the presence of both an ester and an amide group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Propriétés
Numéro CAS |
90074-93-4 |
|---|---|
Formule moléculaire |
C16H15NO4 |
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
benzyl 2-(2-carbamoylphenoxy)acetate |
InChI |
InChI=1S/C16H15NO4/c17-16(19)13-8-4-5-9-14(13)20-11-15(18)21-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,19) |
Clé InChI |
RKTOEKMMVGUPDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)COC2=CC=CC=C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)
![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine](/img/structure/B14395295.png)
![[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate](/img/structure/B14395306.png)
![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)
![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)
![3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline](/img/structure/B14395328.png)






